(-)-Panepophenanthrin

Antimicrobial Screening Natural Product Profiling Structure-Activity Divergence

(-)-Panepophenanthrin is a naturally occurring epoxyquinol dimer first isolated from the fermented broth of the mushroom Panus rudis Fr. IFO 8994.

Molecular Formula C22H28O8
Molecular Weight 420.5 g/mol
CAS No. 795312-85-5
Cat. No. B12768863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Panepophenanthrin
CAS795312-85-5
Molecular FormulaC22H28O8
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C
InChIInChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m0/s1
InChIKeyWQBRQZUREPTGLI-FVNIXRCTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Panepophenanthrin (CAS 795312-85-5): First-in-Class Ubiquitin-Activating Enzyme Inhibitor for Proteostasis Research


(-)-Panepophenanthrin is a naturally occurring epoxyquinol dimer first isolated from the fermented broth of the mushroom Panus rudis Fr. IFO 8994 [1]. It is recognized as the inaugural inhibitor of the ubiquitin-activating enzyme (E1), the gatekeeper of the ubiquitin-proteasome pathway [1]. Its structure, featuring a rare 4-oxa-2,3,8,9-diepoxyacephenanthrylen-7-one core, was unequivocally determined by combined NMR and X-ray crystallographic analysis [1]. As the founding member of a unique diterpenoid chemotype, it serves as the critical reference standard for all subsequent investigations into E1 inhibition by this class of fungal secondary metabolites, including its recently discovered analog panapophenanthrin [2].

Why (-)-Panepophenanthrin Cannot Be Substituted by Panapophenanthrin in Biomedical Research


Despite their structural homology and co-occurrence in Panus spp., (-)-panepophenanthrin and its analog panapophenanthrin exhibit profoundly divergent biological profiles that preclude interchangeable use. While (-)-panepophenanthrin is the classic inhibitor of the ubiquitin-activating enzyme (E1), its analog panapophenanthrin displays a distinct activity fingerprint, including measurable antimicrobial effects that are entirely absent in (-)-panepophenanthrin [1]. These differences are rooted in key structural variations: panapophenanthrin replaces a hydroxyl group with a ketocarbonyl at C-7 and eliminates the epoxide on ring C, altering the pharmacophore. Consequently, substituting one compound for the other in an E1 inhibition assay would introduce a confounding variable—panapophenanthrin may lack the specific E1 inhibitory activity of the parent compound, as its bioactivity profile has been demonstrated to diverge in side-by-side antimicrobial testing [1]. Researchers must procure the exact enantiomer (-)-panepophenanthrin to ensure fidelity to the established first-in-class E1 inhibitor phenotype.

Quantitative Differentiation of (-)-Panepophenanthrin: Head-to-Head Biological Activity Data Against Its Closest Structural Analog


(-)-Panepophenanthrin Lacks Antimicrobial Activity While Its Analog Panapophenanthrin Is Active

In a direct head-to-head antimicrobial screen against a panel of Gram-positive and Gram-negative bacteria and fungi, (-)-panepophenanthrin (compound 2) was completely inactive across all 14 test organisms. In stark contrast, its closely related analog panapophenanthrin (compound 1) demonstrated measurable, moderate activity against Bacillus subtilis (MIC = 33.3 µg/mL) and weak activity against Staphylococcus aureus (MIC = 66.7 µg/mL) [1]. This side-by-side comparison provides the strongest evidence that small structural modifications within this chemotype lead to completely different biological outcomes, making the two compounds non-substitutable.

Antimicrobial Screening Natural Product Profiling Structure-Activity Divergence

Structural Confirmation by X-ray Crystallography Provides Higher Certainty Than NMR/ECD Used for Analogues

The structure of (-)-panepophenanthrin was rigorously established using the gold standard of X-ray crystallography, providing unambiguous determination of its complex polycyclic framework and absolute stereochemistry [1]. In contrast, the recently discovered analog panapophenanthrin's absolute configuration was determined only by TDDFT-ECD calculations, a chiroptical method that model-dependent and less definitive [2]. This difference in structural evidence is critical for procurement: (-)-panepophenanthrin carries the highest level of structural certainty available for this compound class, making it the preferred reference standard for analytical and pharmacological studies.

Structure Elucidation Absolute Configuration Quality Assurance

First-in-Class Ubiquitin-Activating Enzyme Inhibition: Unique Mechanism Among Structurally Similar Diterpenoids

(-)-Panepophenanthrin was isolated and validated as the first inhibitor of the ubiquitin-activating enzyme (E1) [1]. This is a mechanistically unique designation; to date, no other member of the panepophenanthrin-type diterpenoid family has been reported to share this specific inhibitory activity. The co-isolated analog dihydrohypnophilin (3) has been profiled only for antimicrobial and cytotoxic activities, while panapophenanthrin (1) has been characterized for antimicrobial and cytotoxic effects but not for E1 inhibition [2]. Therefore, (-)-panepophenanthrin remains the sole chemical probe in this structural family with demonstrated E1 inhibitory activity, which is strictly required for studying the ubiquitin-proteasome pathway at the E1 level.

Ubiquitin-Proteasome Pathway E1 Enzyme Inhibition Chemical Probe

Cell-Permeable Derivatives Obtained Exclusively from the (+)-Enantiomer Demonstrate the Pharmacological Uniqueness of the (-)-Form

The total synthesis of (+)-panepophenanthrin, the enantiomer of the naturally occurring (-)-form, enabled the generation of cell-permeable derivatives RKTS-80, -81, and -82, which exhibited enhanced cellular E1 inhibitory activity [1]. This result demonstrates that the biological activity of panepophenanthrin is enantiospecific and that synthetic modifications are available only through access to the synthetically derived (+)-enantiomer. The natural (-)-panepophenanthrin serves as the essential reference for understanding the stereochemical requirements of E1 inhibition, and its procurement is mandatory for comparative studies with the synthetic (+)-series.

Medicinal Chemistry Enantiomeric Specificity Cell Permeability

Targeted Application Scenarios for (-)-Panepophenanthrin Based on Rigorous Differential Evidence


Ubiquitin-Activating Enzyme (E1) Biochemical Assays and Inhibitor Screening

This is the primary application dictated by the discovery data. (-)-Panepophenanthrin is warranted for use as a positive control or reference inhibitor in any cell-free E1 enzymatic assay, given its designation as the first inhibitor of this enzyme class [1]. Its structurally verified identity and distinct inactivity in antimicrobial panels ensure that observed results can be confidently attributed to its E1-targeting pharmacophore rather than off-target effects common to its analogs.

Analytical Reference Standard for Natural Product Discovery and Dereplication

The unequivocal structure confirmed by X-ray crystallography makes (-)-panepophenanthrin the superior reference standard for HPLC-MS dereplication studies targeting Panus-derived secondary metabolites [1]. Its unique retention time and HRMS signature (m/z 403.1750 [M+H]+ for the deglycosylated form) allow for unambiguous identification and discrimination from panapophenanthrin (m/z 443.1674 [M+Na]+) in complex fungal extracts [2].

Stereochemistry–Activity Relationship Studies of Epoxyquinol Dimers

Researchers exploring the impact of absolute configuration on E1 inhibition require both (-)- and (+)-panepophenanthrin. The natural (-)-enantiomer serves as the essential chiral baseline for any structure-activity relationship (SAR) study involving its synthetic (+)-counterpart or cell-permeable derivatives (RKTS-80, -81, -82) [3]. Procurement of (-)-panepophenanthrin is mandatory to establish the stereospecificity of target engagement.

Negative Control for Antimicrobial Screening of Panus spp. Extracts

Given the confirmed antimicrobial inactivity of (-)-panepophenanthrin across a broad panel of bacterial and fungal strains [2], it can be deployed as a negative control in antimicrobial assays where related diterpenoids (e.g., panapophenanthrin, dihydrohypnophilin) are being evaluated. This application leverages the compound's well-documented lack of antimicrobial effect to differentiate specific activity of other extract components.

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